3-Benzylthio-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol
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Overview
Description
3-Benzylthio-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol is a synthetic organic compound that features a complex molecular structure. It contains a benzylthio group, a dichlorophenyl group, and an imidazolyl group, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylthio-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzylthio Group: This can be achieved by reacting benzyl chloride with a thiol compound under basic conditions.
Introduction of the Dichlorophenyl Group: This step may involve the use of a Grignard reagent or a similar organometallic compound to introduce the dichlorophenyl moiety.
Formation of the Imidazolyl Group: This can be synthesized through the reaction of an appropriate imidazole derivative with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group.
Reduction: Reduction reactions could target the imidazolyl group or the dichlorophenyl group.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-Benzylthio-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol would depend on its specific interactions with molecular targets. It might involve binding to enzymes or receptors, altering their activity or function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-2-propanol: Lacks the benzylthio group.
3-Benzylthio-2-phenyl-1-(imidazol-1-yl)-2-propanol: Lacks the dichlorophenyl group.
3-Benzylthio-2-(2,4-dichlorophenyl)-1-(triazol-1-yl)-2-propanol: Contains a triazole ring instead of an imidazole ring.
Uniqueness
The presence of the benzylthio group, dichlorophenyl group, and imidazolyl group in 3-Benzylthio-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol makes it unique compared to similar compounds. These functional groups may confer specific chemical reactivity and biological activity, making it a compound of interest for further research and development.
Properties
CAS No. |
83337-51-3 |
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Molecular Formula |
C19H18Cl2N2OS |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
1-benzylsulfanyl-2-(2,4-dichlorophenyl)-3-imidazol-1-ylpropan-2-ol |
InChI |
InChI=1S/C19H18Cl2N2OS/c20-16-6-7-17(18(21)10-16)19(24,12-23-9-8-22-14-23)13-25-11-15-4-2-1-3-5-15/h1-10,14,24H,11-13H2 |
InChI Key |
SBTORFVGTYHYCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
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